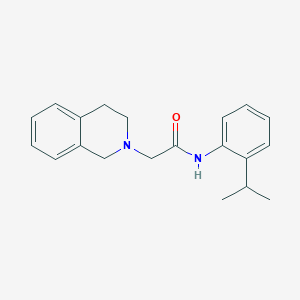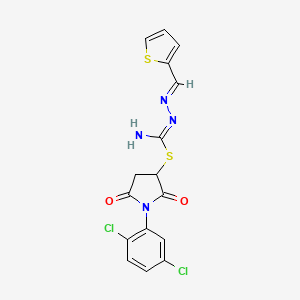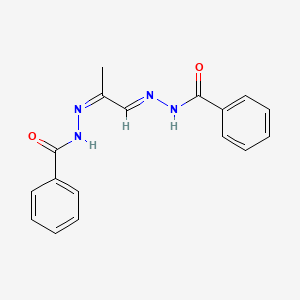
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it particularly interesting for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease.
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide involves its conversion into a toxic metabolite, MPP+. MPP+ is taken up by dopamine neurons in the brain, where it inhibits mitochondrial function and leads to cell death. This results in a depletion of dopamine in the brain, which is characteristic of Parkinson's disease.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to cause a depletion of dopamine in the brain, which is characteristic of Parkinson's disease. In addition, 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
实验室实验的优点和局限性
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has several advantages as a research tool for studying the dopaminergic system in the brain. It is a relatively selective toxin that targets dopamine neurons, making it a useful tool for studying the role of dopamine in the brain. However, 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has several limitations as a research tool. It is a highly toxic compound that can cause severe neurological damage, making it difficult to work with in the laboratory.
未来方向
There are several future directions for research on 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new drugs that target the dopaminergic system in the brain. Another area of research is the development of new methods for studying the role of dopamine in the brain. Finally, there is a need for further research on the toxic effects of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide and its metabolites, in order to better understand the mechanisms of neurodegeneration in Parkinson's disease.
合成方法
The synthesis of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 4-methoxyphenylacetic acid. This is then converted into the corresponding acid chloride, which is then reacted with N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide to yield 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide.
科学研究应用
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a unique mechanism of action that makes it particularly interesting for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease. In addition, 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been used as a research tool to study the dopaminergic system in the brain.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-9-7-18(8-10-19)21(12-15-25-16-13-21)20(23)22-14-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMMPEPZWUGRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)


![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)
![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
